molecular formula C11H17NO B143236 (+)-N-Methylpseudoephedrine CAS No. 51018-28-1

(+)-N-Methylpseudoephedrine

Cat. No.: B143236
CAS No.: 51018-28-1
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-GXSJLCMTSA-N
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Description

(+)-N-Methylpseudoephedrine is a chiral compound that belongs to the class of sympathomimetic amines. It is structurally related to ephedrine and pseudoephedrine, which are well-known for their use as decongestants. The compound is characterized by its ability to stimulate the adrenergic receptors, leading to various physiological effects.

Scientific Research Applications

(+)-N-Methylpseudoephedrine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its effects on adrenergic receptors and its potential use in treating conditions such as nasal congestion.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of respiratory conditions.

    Industry: The compound is used in the production of decongestants and other pharmaceutical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N-Methylpseudoephedrine typically involves the methylation of pseudoephedrine. One common method is the reductive amination of pseudoephedrine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(+)-N-Methylpseudoephedrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines.

Mechanism of Action

(+)-N-Methylpseudoephedrine exerts its effects primarily by acting as an agonist of alpha and beta adrenergic receptors. This agonism leads to vasoconstriction, which helps reduce nasal congestion. The compound also stimulates the release of norepinephrine, further enhancing its decongestant effects.

Comparison with Similar Compounds

Similar Compounds

    Ephedrine: Similar in structure but has a stronger effect on the sympathetic nervous system.

    Pseudoephedrine: Structurally related and used for similar purposes but differs in its pharmacokinetic properties.

    Phenylephrine: Another decongestant with a different mechanism of action, primarily acting on alpha-adrenergic receptors.

Uniqueness

(+)-N-Methylpseudoephedrine is unique due to its specific chiral configuration, which influences its interaction with adrenergic receptors and its pharmacological profile. This makes it a valuable compound for both research and therapeutic applications.

Properties

IUPAC Name

(1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGSUUBYTWNDP-GXSJLCMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021166
Record name (+)-N-Methylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51018-28-1
Record name Methylpseudoephedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51018-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylpseudoephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051018281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-N-Methylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(+)-N-Methylpseudoephedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHYLPSEUDOEPHEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8GZM6LZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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